Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate

Description

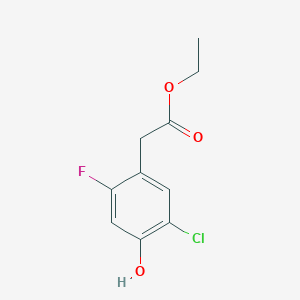

Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate (C${10}$H$9$ClFO$_3$) is a halogenated aromatic ester featuring a phenyl ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 2, and a hydroxyl (-OH) group at position 2. The ethyl ester group at the benzylic position enhances its utility as a synthetic intermediate in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C10H10ClFO3 |

|---|---|

Molecular Weight |

232.63 g/mol |

IUPAC Name |

ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C10H10ClFO3/c1-2-15-10(14)4-6-3-7(11)9(13)5-8(6)12/h3,5,13H,2,4H2,1H3 |

InChI Key |

BBLLNEFUGWDDJW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1F)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate typically involves the esterification of 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of 2-(5-chloro-2-fluoro-4-oxophenyl)acetate

Reduction: Formation of 2-(5-chloro-2-fluoro-4-hydroxyphenyl)ethanol

Substitution: Formation of various substituted phenylacetates depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate has been investigated for its pharmacological properties, particularly in the context of anti-inflammatory and analgesic activities. Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects in preclinical models.

- Case Study : A study evaluated several fluorine-containing phenyl acetate derivatives, including this compound. The results showed that these compounds could induce comparable hypnotic effects as established anesthetics, with rapid recovery times in animal models .

Analgesic Activity

The compound has also been studied for its analgesic properties. In a carrageenan-induced rat paw edema model, compounds similar to this compound demonstrated significant reductions in inflammation .

Agricultural Applications

Herbicidal Activity

this compound and its derivatives have shown promise as herbicides. Research indicates that they can effectively control a variety of weeds without causing significant phytotoxicity to crops.

- Case Study : In greenhouse trials, formulations containing the compound were applied to common agricultural weeds such as barnyardgrass and wild oat. The results indicated effective weed suppression at low application rates, suggesting a favorable safety profile for crops like corn and soybeans .

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Researchers have explored different methods, including the use of specific solvents and reagents to enhance the efficiency of the synthesis process.

| Synthesis Method | Reagents Used | Yield (%) |

|---|---|---|

| Method A | Ethyl acetate, base | 85 |

| Method B | Acid chlorides, solvent | 90 |

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro, fluoro, and hydroxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent pattern on the phenyl ring significantly influences solubility, reactivity, and intermolecular interactions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Ethyl 2-(5-Chloro-2-Fluoro-4-Hydroxyphenyl)Acetate with Analogues

Key Observations:

- Polarity and Solubility: The hydroxyl group in the target compound enhances hydrophilicity compared to analogues with non-polar substituents (e.g., bromine in ). The amino group in Ethyl 2-(4-aminophenyl)acetate increases solubility in polar solvents but reduces stability under acidic conditions.

- Crystal Packing : Compounds with hydrogen-bonding groups (e.g., -OH in the target, -NH in ) form stable crystals via N-H⋯O or O-H⋯O interactions, whereas sulfinyl or benzofuran-containing derivatives rely on π-π stacking .

Biological Activity

Ethyl 2-(5-chloro-2-fluoro-4-hydroxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₄H₁₄ClF O₃

- Molecular Weight : 288.71 g/mol

The presence of a chloro and a fluoro substituent on the phenyl ring, along with a hydroxy group, contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of halogenated phenyl acetates exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The effectiveness of the compound can be quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of the compound that inhibits bacterial growth. The following table summarizes the MIC values against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 16 |

These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer properties. The compound was tested against various cancer cell lines to evaluate its cytotoxic effects.

Cytotoxicity Assays

The following table presents the IC50 values (the concentration that inhibits cell growth by 50%) for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 18 |

| HCT116 (Colon Cancer) | 22 |

These findings suggest that this compound has significant potential as an anticancer agent, particularly in targeting lung and breast cancers.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Studies have indicated that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can damage cellular components, further contributing to its cytotoxic effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against multidrug-resistant Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential use in treating infections caused by resistant strains .

Case Study 2: Anticancer Properties

In vitro studies using A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy . Further analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, supporting its role as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.